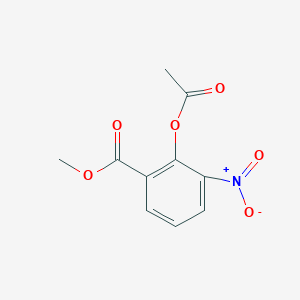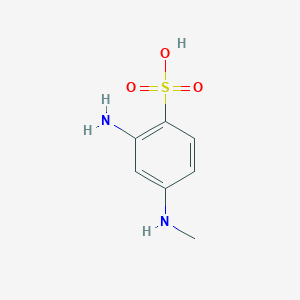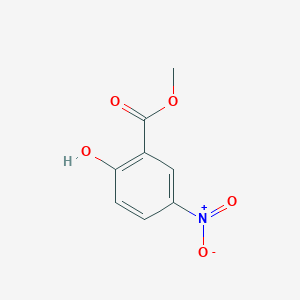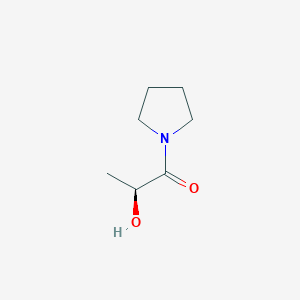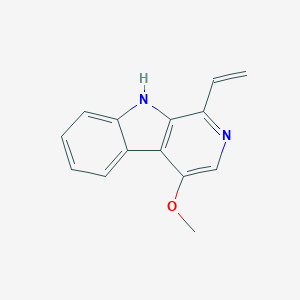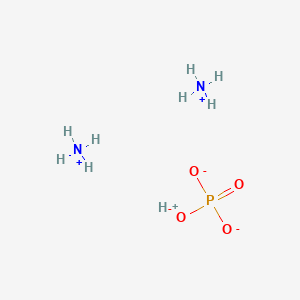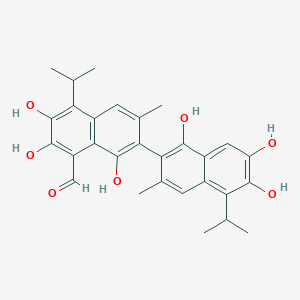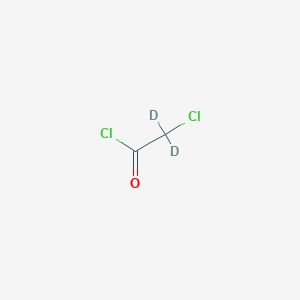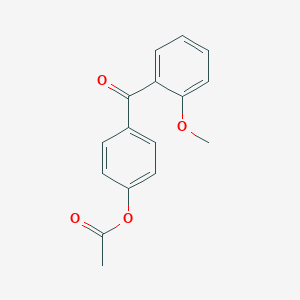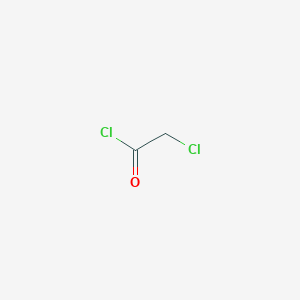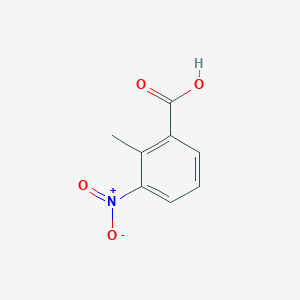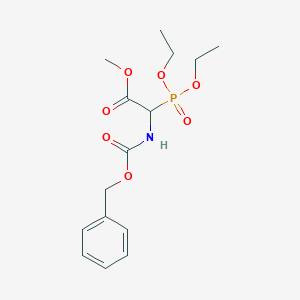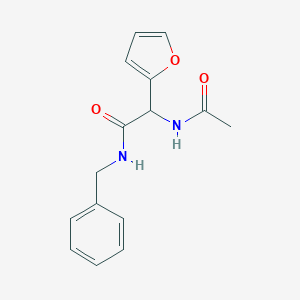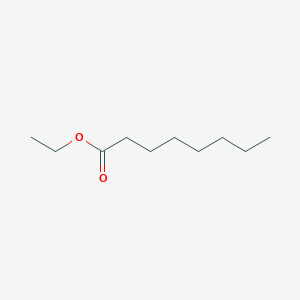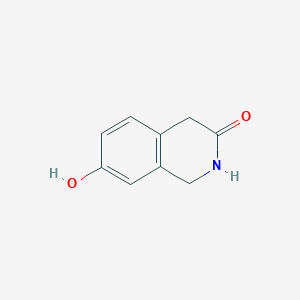
7-羟基-1,2,3,4-四氢异喹啉-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its derivatives involves several key reactions, including the Pictet-Spengler reaction. For example, a facile synthesis method for a structurally similar compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, demonstrates the use of diiodo- or dibromo-substituted tyrosine followed by catalytic dehalogenation, achieving high optical purity (Verschueren et al., 1992).
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives can be examined through various analytical techniques. For instance, the structural details of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed using elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction, providing insight into the molecular interactions and configurations that characterize these compounds (Ostrovskaya et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives have been explored in various studies. For example, research on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase, providing insights into their chemical interactions and potential therapeutic uses (Grunewald et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs, are crucial for their application in various fields. An example is the study of the crystal structure of (3R,4R)-(–)-3-Hydroxymethyl-4-phenyl-2-o-toluoyl-1,2,3,4-tetrahydroisoquinoline, which provided valuable information on its conformation and stability (Gzella et al., 2006).
Chemical Properties Analysis
The chemical properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives, such as reactivity towards various reagents and stability under different conditions, have been the subject of detailed investigation. For instance, the novel synthesis and pharmacological evaluation of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines and their analogs demonstrate the intricate balance between structure and activity, highlighting the compound's versatile chemical properties (Giorgioni et al., 2008).
科学研究应用
抗癌潜力和药物发现
包括类似于7-羟基-1,2,3,4-四氢异喹啉-3-酮的结构在内的四氢异喹啉衍生物已被广泛研究其治疗应用。其中一个重要的应用领域是在抗癌药物发现中。由于四氢异喹啉骨架存在于各种天然化合物和合成药物中,因此被认为是药物化学中的“特权骨架”,具有广泛的生物活性。研究表明,四氢异喹啉衍生物已被合成并用于各种治疗活动的测试,特别是在癌症治疗中。这些衍生物显示出作为治疗不同类型癌症的新型药物候选物的潜力,其中一些作用机制包括抑制癌细胞增殖、转移和血管生成,以及诱导凋亡 (Singh & Shah, 2017)。
神经保护和抗抑郁特性
四氢异喹啉衍生物的另一个重要应用是在神经保护和中枢神经系统疾病的治疗中。研究已经突出了某些四氢异喹啉化合物的神经保护、抗成瘾和类抗抑郁活性。这些效应已在动物模型中观察到,表明这些化合物在治疗神经退行性疾病和情绪障碍方面具有潜力。导致这些保护效应的机制可能涉及单胺氧化酶的抑制、自由基清除性质和谷氨酸系统的调节 (Antkiewicz‐Michaluk等,2018)。
抗氧化和抗炎效应
对相关化合物7-羟基喹啉及其衍生物的研究显示出显著的生物活性,包括抗氧化和抗炎效应。这些性质使四氢异喹啉衍生物成为开发新的治疗药物的有吸引力的选择,旨在治疗由氧化应激和炎症特征的各种疾病。这些化合物的抗氧化能力可能被利用在设计旨在减轻细胞氧化损伤的药物或补充剂的配方中,这是慢性疾病发展中的常见途径 (Munteanu & Apetrei, 2021)。
抗疟疾和抗病毒应用
四氢异喹啉衍生物也已被研究其抗疟疾和抗病毒活性。这些化合物的结构特征有助于干扰病原体的生命周期,为开发新的抗疟疾和抗病毒药物提供了基础。在新兴传染病和对病原体耐药菌株需要有效治疗的背景下,这一研究领域尤为重要 (Herbert & Fournier, 2022)。
安全和危害
“7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection. If swallowed, rinse mouth but do not induce vomiting. If it comes in contact with skin, wash with plenty of soap and water .
属性
IUPAC Name |
7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLZARQIWIXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

